REACTION_CXSMILES
|
CN.[CH2:3]([N:5](CC)CC)C.[Cl:10][C:11]1[N:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:12]=1[C:13](Cl)=[O:14]>CC#N>[Cl:10][C:11]1[N:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:12]=1[C:13]([NH:5][CH3:3])=[O:14]
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Name
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|
Quantity
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0.355 mL
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Type
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reactant
|
Smiles
|
CN
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Name
|
|
Quantity
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0.662 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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14.2 mL
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Type
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solvent
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Smiles
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CC#N
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Name
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|
Quantity
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500 mg
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Type
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reactant
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Smiles
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ClC1=C(C(=O)Cl)C=C(C=N1)Cl
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Type
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CUSTOM
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Details
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the reaction was stirred for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed by rotary evaporation
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Type
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CUSTOM
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Details
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the residue was partitioned between EtOAc (20 mL) and 5% aq. NaHCO3 soln
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with EtOAc (3×20 mL)
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Type
|
WASH
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Details
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The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The resulting solid was triturated in 5% EtOAc-Hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C(=O)NC)C=C(C=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 456.7 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |